Cas no 88145-89-5 (6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione)

6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 6-Bromoquinazoline-2,4(1H,3H)-dione
- 6-Bromo-1H,3H-quinazoline-2,4-dione
- 2,4(1H,3H)-Quinazolinedione, 6-bromo-
- 6-BROM0-1H,3H-QUINAZOLINE-2,4-DIONE
- 6-bromo-1H-quinazoline-2,4-dione
- 6-bromo-2,4(1H,3H)-quinazolinedione
- 6-bromoquinazoline-2,4-diol
- 6-Bromoquinazoline-2,4-dione
- JZDVFUAHGLJVQG-UHFFFAOYSA-N
- 6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione
- PubChem20961
- 6-bromo-1,3-dihydroquinazoline-2,4-dione
- KSC495M0P
- 6-bromo-quinazoline-2,4-diol
- ABLOCK AB-1
- 6-Bromo-2,4(1H,3H)-quinazolinedione (ACI)
- 6-Bromo-2,4-quinazolinedione
- 6-Bromoquinazolin-2,4(1H,3H)-dione
- s10301
- Z1269212070
- EN300-263806
- DTXSID50347078
- 88145-89-5
- Quinazoline-2,4(1H,3H)-dione, 6-bromo-
- BRD-K63015276-001-01-2
- FA-0247
- AC-23560
- CS-W001027
- AKOS005264991
- SCHEMBL182445
- SY013581
- BCP23052
- J-518468
- F1962-0242
- MFCD00462868
- 6-Bromo-2,4-quinazolinediol
- 6-Bromoquinazoline-2 pound not4(1H pound not3H)-dione
- DB-007126
- 6-Bromo-2,4(1H,3H)-quinazolinedione #
- AKOS005072759
- 6-bromo-2,4(1h,3H)-quinazolinedione, AldrichCPR
- 6-Bromo-(1H,3H)-quinazoline-2,4-dione
-
- MDL: MFCD00462868
- インチ: 1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
- InChIKey: JZDVFUAHGLJVQG-UHFFFAOYSA-N
- ほほえんだ: O=C1NC2C(=CC(=CC=2)Br)C(=O)N1
計算された属性
- せいみつぶんしりょう: 239.95300
- どういたいしつりょう: 239.953
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 58.2
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.752
- ゆうかいてん: >300
- ふってん: No data available
- フラッシュポイント: No data available
- 屈折率: 1.622
- PSA: 65.72000
- LogP: 0.97890
6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険カテゴリコード: 22
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
- 危険レベル:IRRITANT
6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY013581-0.25g |
6-Bromo-2,4(1H,3H)-quinazolinedione |
88145-89-5 | ≥98% | 0.25g |
¥29.0 | 2023-09-15 | |
Life Chemicals | F1962-0242-1g |
6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione |
88145-89-5 | 95% | 1g |
$21.0 | 2023-09-06 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY013581-1g |
Methyl (Triphenylphosphoranylidene)acetate |
88145-89-5 | ≥98% | 1g |
¥45.0 | 2023-09-15 | |
Chemenu | CM121396-10g |
6-Bromo-2,4(1H,3H)-quinazolinedione |
88145-89-5 | 95%+ | 10g |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050878-1g |
6-Bromoquinazoline-2,4(1H,3H)-dione |
88145-89-5 | 98% | 1g |
¥58.00 | 2024-04-27 | |
Cooke Chemical | A2060312-25G |
6-Bromoquinazoline-2,4(1H,3H)-dione |
88145-89-5 | 97% | 25g |
RMB 1315.20 | 2025-02-21 | |
eNovation Chemicals LLC | K39166-100g |
6-Bromoquinazoline-2,4-dione |
88145-89-5 | 95% | 100g |
$2160 | 2024-05-24 | |
Life Chemicals | F1962-0242-2.5g |
6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione |
88145-89-5 | 95% | 2.5g |
$48.0 | 2023-09-06 | |
Life Chemicals | F1962-0242-10g |
6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione |
88145-89-5 | 95% | 10g |
$115.0 | 2023-09-06 | |
Key Organics Ltd | FA-0247-5MG |
6-bromo-2,4(1H,3H)-quinazolinedione |
88145-89-5 | >95% | 5mg |
£46.00 | 2023-09-08 |
6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Catalysts: Zinc chloride ; 5 h, rt → 200 °C
ごうせいかいろ 3
1.2 Solvents: Methanol ; 3 h, reflux
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
2.1 Reagents: Ammonia Solvents: Methanol ; 2 h, rt
2.2 Solvents: Methanol ; 3 h, reflux
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
2.1 Reagents: Sulfuric acid Solvents: Dimethyl sulfoxide ; 4 h, rt
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
2.1 Reagents: Ammonia Solvents: Methanol ; 2 h, rt; 3 h, reflux
ごうせいかいろ 13
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 15 min, 80 °C; 1 h, 80 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
2.1 Reagents: Acetic acid Solvents: Water ; 35 °C; 30 min, 35 °C
2.2 Reagents: Sodium hydroxide ; 35 °C; 35 °C → 5 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
ごうせいかいろ 14
1.2 Reagents: Sodium hydroxide ; 35 °C; 35 °C → 5 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
ごうせいかいろ 15
1.2 Reagents: Sodium hydroxide ; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, rt
ごうせいかいろ 16
ごうせいかいろ 17
6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione Raw materials
- ethyl 6-bromo-4-oxo-4H-benzo[d][1,3]oxazine-2-carboxylate
- 2-Amino-5-bromobenzamide
- Sodium cyanate
- Methyl 5-bromo-2-[[[(2,2,2-trichloroacetyl)amino]carbonyl]amino]benzoate
- Urea
- 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 5-bromo-2,3-dihydro-1H-indole-2,3-dione
- trichloroethanecarbonyl isocyanate
- Sodium sulfocyanate
- Methyl 2-amino-5-bromobenzoate
- 2-Amino-5-bromobenzonitrile
- 2-Amino-5-bromobenzoic acid
- Potassium cyanate
6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione Preparation Products
6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione 関連文献
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Xian-Dong Lang,Shuai Zhang,Qing-Wen Song,Liang-Nian He RSC Adv. 2015 5 15668
-
Wenjing Lu,Jun Ma,Jiayin Hu,Zhaofu Zhang,Congyi Wu,Buxing Han RSC Adv. 2014 4 50993
-
Hui Zheng,Xianting Cao,Kui Du,Jun Xu,Pengfei Zhang Green Chem. 2014 16 3142
-
Yunqing Xiao,Xianqiang Kong,Zhicheng Xu,Changsheng Cao,Guangsheng Pang,Yanhui Shi RSC Adv. 2015 5 5032
-
Wenjing Lu,Jun Ma,Jiayin Hu,Jinliang Song,Zhaofu Zhang,Guanying Yang,Buxing Han Green Chem. 2014 16 221
6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dioneに関する追加情報
6-Bromo-1,2,3,4-Tetrahydroquinazoline-2,4-Dione: A Comprehensive Overview
6-Bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione, identified by the CAS Registry Number 88145-89-5, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the quinazoline family, which has garnered considerable attention due to its diverse biological activities and potential applications in drug discovery. The structure of 6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione consists of a quinazoline core with a bromine substituent at the 6-position and two ketone groups at the 2 and 4 positions. This unique arrangement imparts the compound with distinct chemical and biological properties.
The synthesis of 6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione involves a series of well-defined organic reactions. Typically, it is derived from the condensation of amines with carbonyl compounds under specific conditions. The introduction of the bromine substituent is achieved through electrophilic substitution reactions or via bromination techniques. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for research and industrial applications.
6-Bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione exhibits a wide range of biological activities that have been extensively studied. Research has shown that this compound possesses potent anti-inflammatory properties due to its ability to inhibit key enzymes involved in inflammatory pathways. Additionally, it has demonstrated significant antioxidant activity by neutralizing free radicals and protecting cells from oxidative damage. These properties make it a promising candidate for the development of therapeutic agents targeting inflammatory diseases and oxidative stress-related disorders.
In recent years, studies have explored the potential of 6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione as an anticancer agent. Experimental data indicate that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as MAPK/ERK and PI3K/AKT. Furthermore, it has shown synergistic effects when combined with conventional chemotherapeutic agents like cisplatin and doxorubicin. These findings highlight its potential as a novel chemotherapeutic agent or as an adjuvant in cancer treatment regimens.
The pharmacokinetic profile of 6-bromo-1,2,3,tetrahydroquinazoline-2,dione has also been investigated to evaluate its suitability for systemic administration. Studies reveal that it exhibits moderate bioavailability and acceptable pharmacokinetic parameters in preclinical models. However,further research is required to optimize its pharmacokinetic properties for clinical use.
In conclusion,CAS No 88145-89-5, or 6-bromo-1,tetrahydroquinazoline-dione, represents a valuable molecule with multifaceted applications in drug discovery and development.The compound's unique chemical structure,biological activities,and promising therapeutic potential underscore its importance in contemporary medicinal chemistry research.As ongoing studies continue to unravel its mechanisms of action,new insights into its therapeutic utility are expected to emerge,making it a subject of continued interest in both academic and industrial settings.
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